
5-Bromo-1-isobutylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-isobutylpyrimidin-2(1H)-one (5-BIPP) is a small molecule that has been used in various scientific research applications due to its unique properties. 5-BIPP is a heterocyclic compound with a five-membered ring structure, containing a bromine atom and an isobutyl group. It has been studied extensively for its biochemical and physiological effects, as well as its versatility in laboratory experiments.
Applications De Recherche Scientifique
Selective Alkylation and Cyclocondensation
The selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, using 5-bromo enones/enaminones as alkylating agents, demonstrates the compound's utility in synthesizing pyrimidine-azole conjugates. This process, driven by substituents at the pyrimidine ring's 6-position, yields each isomer as the sole product in high efficiency. Such methodologies enable the creation of compounds with potential biological activity, highlighting the compound's role in developing new chemical entities (Mateus Mittersteiner et al., 2022).
Antimicrobial and Cytotoxicity Studies
A study on the synthesis, cytotoxicity, antimicrobial, and docking simulation of novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives utilized isobutyrohydrazonoyl bromide as a precursor. These derivatives showed promising antibacterial activity and were investigated for in vitro antitumor screening, revealing potential as new therapeutic agents (H. Hassaneen et al., 2019).
Biochemical and Biological Properties
The biochemical and biological properties of 5-bromotubercidin, a synthetic analogue of this compound, have been studied for their specificity and selectivity in interfering with cellular processes. This research sheds light on its potential use as a metabolic probe for studying cell-virus relationships, offering insights into the development of antiviral agents (B. Brdar & E. Reich, 2008).
Exploration as PDE5 Inhibitors
Investigations into the substituents of the 5-bromopyrimidinone ring have identified new scaffolds for potent PDE5 inhibitors. This exploration not only contributes to the understanding of the chemical structure-activity relationship but also to the development of new therapeutic agents for treating diseases associated with PDE5 (Xu-Bin Gong et al., 2013).
Halogen Bond Donors
N,N'-Dibromohydantoins have been successfully used as halogen bond (XB) donors, demonstrating the potential of introducing chirality into halogen-bonded systems. This research opens new avenues for utilizing such compounds in crystal engineering and materials science (Irène Nicolas et al., 2016).
Propriétés
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)4-11-5-7(9)3-10-8(11)12/h3,5-6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXHMQSBTVCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=NC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

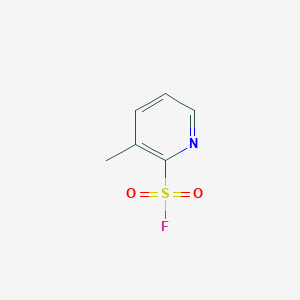
![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
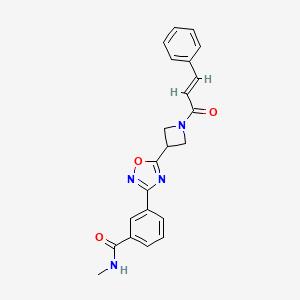


![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
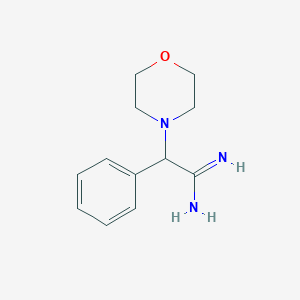
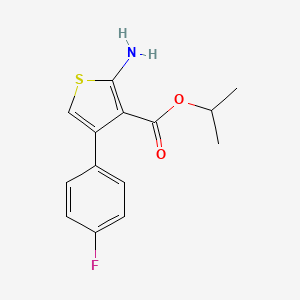
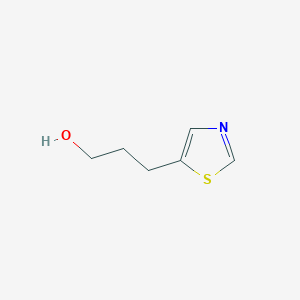
![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)